molecular formula C7H8F6O B1350597 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran CAS No. 53005-42-8

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran

Cat. No.: B1350597
CAS No.: 53005-42-8
M. Wt: 222.13 g/mol
InChI Key: LUFBQXOWLQEASN-UHFFFAOYSA-N
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Description

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran is a fluorinated organic compound with the molecular formula C7H8F6O and a molecular weight of 222.13 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring substituted with a hexafluoropropyl group, making it a unique and valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with hexafluoropropylene . The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran can undergo various chemical reactions, including:

Scientific Research Applications

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and molecular processes, making it a valuable tool in research. The specific molecular targets and pathways involved depend on the context of its use, such as in biochemical assays or material science applications .

Properties

IUPAC Name

2-(1,1,2,3,3,3-hexafluoropropyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F6O/c8-5(7(11,12)13)6(9,10)4-2-1-3-14-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFBQXOWLQEASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379345
Record name 2-(1,1,2,3,3,3-hexafluoropropyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53005-42-8
Record name 2-(1,1,2,3,3,3-hexafluoropropyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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